An In-depth Technical Guide to the Physicochemical Characterization of 1-Propyl-1H-benzoimidazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 1-Propyl-1H-benzoimidazole-5-carboxylic acid
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. For a molecule such as 1-Propyl-1H-benzoimidazole-5-carboxylic acid, a heterocyclic compound with potential pharmacological relevance, a detailed physicochemical characterization is paramount. This guide provides a comprehensive overview of the essential properties of this compound and outlines the experimental and theoretical methodologies for their determination, offering insights for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] The addition of a propyl group at the N1 position and a carboxylic acid at the 5-position of the benzimidazole ring in 1-Propyl-1H-benzoimidazole-5-carboxylic acid introduces specific lipophilic and acidic features that will significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will delve into the key physicochemical parameters of this molecule, providing both a summary of available data and a practical framework for its experimental determination.
Core Physicochemical Properties of 1-Propyl-1H-benzoimidazole-5-carboxylic acid
A comprehensive physicochemical profile is essential for predicting a drug candidate's behavior. The following table summarizes the key properties for 1-Propyl-1H-benzoimidazole-5-carboxylic acid, including both available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 204.23 g/mol | [5][6] |
| CAS Number | 369630-71-7 | [6] |
| Predicted LogP | 2.3154 | [5] |
| Predicted pKa (acidic) | ~4-5 | |
| Aqueous Solubility | ||
| Melting Point |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7][8][9][10] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery, each providing different but complementary information.[7][11]
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7][9]
Principle: An excess of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[7]
-
Sample Preparation: Accurately weigh an excess amount of solid 1-Propyl-1H-benzoimidazole-5-carboxylic acid into a glass vial.
-
Incubation: Add a known volume of the desired buffer to the vial. Seal the vial and place it in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][12]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation and/or filtration through a low-binding filter.[7]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10][11]
-
Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility in the collected samples.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.
-
Prolonged Incubation: Allows the system to reach equilibrium, which may involve the conversion of metastable solid forms to the most stable polymorph.[7]
-
Filtration/Centrifugation: Crucial for removing any undissolved particles that could lead to an overestimation of solubility.
-
HPLC/LC-MS Quantification: Provides sensitive and specific measurement of the analyte concentration.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 1-Propyl-1H-benzoimidazole-5-carboxylic acid, the carboxylic acid group will be deprotonated at higher pH values, impacting its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH electrode. The pKa is determined from the titration curve.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of 1-Propyl-1H-benzoimidazole-5-carboxylic acid and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip containing the standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is the pH at the half-equivalence point.[15]
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the molar equivalents of base added.
-
Calibrated pH Electrode: Critical for accurate pH measurements, which directly determine the pKa value.
-
Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.
Lipophilicity (LogP/LogD): Membrane Permeability and Beyond
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and can influence protein binding and metabolic stability.[16][17][18]
Reverse-phase HPLC can be used as a rapid and reliable method to estimate LogP values.[16][17][18][19][20]
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known LogP values.
Step-by-Step Methodology:
-
Standard Selection: Choose a set of standard compounds with a range of known LogP values that bracket the expected LogP of the test compound.
-
HPLC Conditions: Use a reverse-phase column (e.g., C18) with an isocratic mobile phase of methanol or acetonitrile and water.
-
Calibration Curve: Inject each standard and record its retention time. Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Sample Analysis: Inject the 1-Propyl-1H-benzoimidazole-5-carboxylic acid and determine its retention time under the same HPLC conditions.
-
LogP Calculation: Use the retention time of the test compound to calculate its k' and then determine its LogP from the calibration curve.
Causality Behind Experimental Choices:
-
Reverse-Phase Column: The non-polar stationary phase mimics a lipid environment, causing more lipophilic compounds to be retained longer.
-
Isocratic Mobile Phase: Ensures that the retention is solely based on the compound's interaction with the stationary phase, simplifying the correlation with LogP.
-
Calibration with Standards: Provides a robust correlation between retention time and LogP, allowing for accurate estimation for the test compound.
Structural-Property Relationships and Workflow Visualization
The interplay between the chemical structure of 1-Propyl-1H-benzoimidazole-5-carboxylic acid and its physicochemical properties can be visualized to guide further optimization efforts.
Caption: Relationship between the chemical structure and key physicochemical properties.
The experimental workflow for the comprehensive characterization of 1-Propyl-1H-benzoimidazole-5-carboxylic acid can be outlined as follows:
Caption: Experimental workflow for physicochemical characterization.
Synthesis of 1-Propyl-1H-benzoimidazole-5-carboxylic acid
A plausible synthetic route for 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A representative one-pot synthesis is described below, adapted from general procedures for benzimidazole synthesis.[1]
Reaction Scheme:
4-amino-3-nitrobenzoic acid is first N-alkylated with 1-bromopropane. The resulting N-propylated intermediate is then subjected to reductive cyclization in the presence of an appropriate aldehyde or carboxylic acid equivalent. A more direct approach involves the condensation of 4-amino-3-(propylamino)benzoic acid with formic acid.
General Procedure:
-
N-propylation: 4-Amino-3-nitrobenzoic acid is reacted with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield 4-(propylamino)-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group of 4-(propylamino)-3-nitrobenzoic acid is reduced to an amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to afford 3,4-diamino-N-propylbenzamide.
-
Cyclization: The resulting diamine is then cyclized by heating with formic acid to form 1-Propyl-1H-benzoimidazole-5-carboxylic acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
Conclusion
The physicochemical properties of 1-Propyl-1H-benzoimidazole-5-carboxylic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive overview of the key parameters, including aqueous solubility, pKa, and lipophilicity, and has detailed robust experimental protocols for their determination. By understanding and applying these methodologies, researchers can build a solid foundation for the rational design and development of new therapeutic agents based on the benzimidazole scaffold. The provided workflows and insights into the causality of experimental choices are intended to empower scientists to generate high-quality, reliable data to drive their drug discovery programs forward.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
-
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
-
MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (2010, December 15). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Retrieved from [Link]
-
ScienceDirect. (2013, May 1). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzimidazolecarboxylic acid. Retrieved from [Link]
-
EPA. (2025, October 15). 1H-Benzimidazole-2-carboxylic acid, 1-methyl-5-(trifluoromethyl)- Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents | Request PDF. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 369630-71-7|1-Propyl-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. raytor.com [raytor.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. evotec.com [evotec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. protocols.io [protocols.io]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. web.williams.edu [web.williams.edu]
- 16. researchgate.net [researchgate.net]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. benthamdirect.com [benthamdirect.com]
